3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester is a chemical compound belonging to the class of dihydropyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound is structurally characterized by a pyridine ring substituted with carboxylic acid groups and esterified with diphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The compound exerts its effects primarily by acting as a calcium channel blocker. It inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . This inhibition leads to the dilation of blood vessels, reducing peripheral vascular resistance and lowering blood pressure. The compound selectively binds to the L-type calcium channels, preventing calcium ions from entering the cells and thus modulating the contractile processes of the muscle tissues.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.
Nisoldipine: Structurally similar, used for the treatment of hypertension.
Nicardipine: Also a calcium channel blocker, used in the management of angina and hypertension.
Uniqueness
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diphenyl ester is unique due to its specific ester groups, which can influence its pharmacokinetic properties and binding affinity to calcium channels. This structural variation can lead to differences in its therapeutic efficacy and side effect profile compared to other similar compounds.
Properties
CAS No. |
57582-93-1 |
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Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
diphenyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H19NO4/c1-14-18(20(23)25-16-9-5-3-6-10-16)13-19(15(2)22-14)21(24)26-17-11-7-4-8-12-17/h3-12,22H,13H2,1-2H3 |
InChI Key |
MSQRNOUGYRSOPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(=C(N1)C)C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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